(4-Iodophenyl)diphenylphosphane
Overview
Description
(4-Iodophenyl)diphenylphosphane is an organophosphorus compound with the molecular formula C₁₈H₁₄IP and a molecular weight of 388.18 g/mol . It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further bonded to a diphenylphosphane group. This compound is typically a white to off-white crystalline solid and is known for its stability under ambient conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Iodophenyl)diphenylphosphane can be synthesized through various methods. One common approach involves the reaction of diphenylphosphine with 4-iodobromobenzene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: (4-Iodophenyl)diphenylphosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can participate in substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like organolithium or Grignard reagents are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of diphenylphosphine oxide.
Reduction: Formation of diphenylphosphine.
Substitution: Formation of various substituted phosphines depending on the reagent used.
Scientific Research Applications
(4-Iodophenyl)diphenylphosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of (4-Iodophenyl)diphenylphosphane involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
Diphenylphosphine: Similar in structure but lacks the iodine atom.
Triphenylphosphine: Contains three phenyl groups attached to phosphorus.
Diethyl (iodoethynyl)phosphonate: Contains an iodoethynyl group instead of a phenyl group.
Uniqueness: (4-Iodophenyl)diphenylphosphane is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific substitution reactions that are not possible with other phosphines. This makes it a valuable compound in the synthesis of complex molecules and materials .
Properties
IUPAC Name |
(4-iodophenyl)-diphenylphosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14IP/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKWJRXWQBJGQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14IP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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